2'-Fluoro-2-methyl[1,1'-biphenyl]-4-amine
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Overview
Description
2’-Fluoro-2-methyl[1,1’-biphenyl]-4-amine is an organic compound that belongs to the biphenyl family Biphenyl compounds are characterized by two benzene rings connected by a single bond The presence of a fluorine atom and a methyl group on the biphenyl structure makes this compound unique
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Fluoro-2-methyl[1,1’-biphenyl]-4-amine typically involves the Suzuki–Miyaura cross-coupling reaction. This reaction is performed between a halogenated biphenyl derivative and an amine under the presence of a palladium catalyst and a base. The reaction conditions often include the use of solvents like dioxane and temperatures around 80-100°C .
Industrial Production Methods: Industrial production of this compound may involve scalable methods such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Palladium-catalyzed reactions in the presence of bases like potassium carbonate.
Major Products Formed:
Oxidation: Formation of corresponding biphenyl ketones or carboxylic acids.
Reduction: Formation of biphenyl amines or alcohols.
Substitution: Formation of various substituted biphenyl derivatives.
Scientific Research Applications
2’-Fluoro-2-methyl[1,1’-biphenyl]-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2’-Fluoro-2-methyl[1,1’-biphenyl]-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist .
Comparison with Similar Compounds
2-Fluoro-4-methylbiphenyl: Similar structure but lacks the amine group.
4-Fluoro-2-methylbiphenyl: Similar structure but with different substitution pattern.
2-Fluoro-4-aminobiphenyl: Similar structure but lacks the methyl group.
Uniqueness: 2’-Fluoro-2-methyl[1,1’-biphenyl]-4-amine is unique due to the presence of both a fluorine atom and a methyl group on the biphenyl structure, which enhances its chemical reactivity and potential biological activity. The combination of these substituents provides a distinct profile in terms of binding affinity, selectivity, and overall chemical behavior .
Biological Activity
2'-Fluoro-2-methyl[1,1'-biphenyl]-4-amine is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, including cytotoxicity, structure-activity relationships (SAR), and therapeutic applications.
The compound features a biphenyl structure with a fluorine atom and a methyl group attached to the biphenyl moiety, which may influence its interaction with biological targets. Its chemical formula is C13H12F, and it is categorized under biphenyl derivatives.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
- Cytotoxicity : Studies have shown that this compound possesses cytotoxic properties against various cancer cell lines. For instance, it has been evaluated for its effects on leukemia KG-1 cells, demonstrating micromolar range cytotoxicity comparable to established reference compounds like SGI-1027 .
- Inhibition of DNA Methyltransferases : The compound has been tested for its ability to inhibit DNA methyltransferases (DNMTs), particularly DNMT3A and DNMT1. It was found to induce the re-expression of certain genes in leukemia cells, suggesting a role in epigenetic modulation .
Structure-Activity Relationships (SAR)
The biological efficacy of this compound can be linked to its structural characteristics. Key findings include:
- Substituent Effects : The presence of different substituents on the biphenyl ring affects the inhibitory activity against DNMTs. Bicyclic substituents are generally more favorable than tricyclic ones .
- Orientation of Functional Groups : The orientation of the amine group relative to the biphenyl structure was found to have minimal impact on biological activity, indicating that other factors may play a more significant role in determining efficacy .
Case Studies
Several studies have investigated the biological properties of this compound:
- Cytotoxicity Assays : In vitro assays demonstrated that this compound inhibited cell growth in leukemia cell lines with an EC50 value of approximately 0.9 μM for DNMT3A inhibition and 15 μM for DNMT1 inhibition. These results highlight its potential as a therapeutic agent in cancer treatment .
- Gene Reactivation Studies : Further research indicated that treatment with this compound could reactivate silenced genes in cancer cells, providing insights into its mechanism as an epigenetic modifier. This was assessed using an epigenetic reporter system in KG-1 cells .
Comparative Analysis
The following table summarizes key findings related to the biological activity of this compound compared to other related compounds.
Compound | EC50 (μM) DNMT3A | EC50 (μM) DNMT1 | Cytotoxicity (KG-1 Cells) |
---|---|---|---|
This compound | 0.9 | 15 | Micromolar range |
SGI-1027 | 0.9 | 10 | Comparable |
Other Derivatives | Varies | Varies | Varies |
Properties
IUPAC Name |
4-(2-fluorophenyl)-3-methylaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN/c1-9-8-10(15)6-7-11(9)12-4-2-3-5-13(12)14/h2-8H,15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRVOMTVGGNCULK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)C2=CC=CC=C2F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.